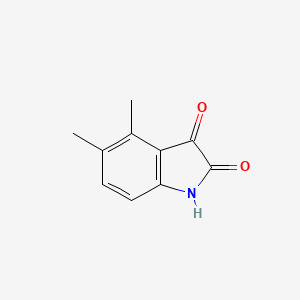

4,5-Dimethylisatin

Übersicht

Beschreibung

4,5-Dimethylisatin is an organic compound belonging to the isatin family, characterized by the presence of two methyl groups at the 4th and 5th positions of the isatin core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethylisatin typically involves the condensation of an appropriate aniline derivative with oxalyl chloride, followed by cyclization. One common method involves the reaction of 4,5-dimethylaniline with oxalyl chloride in the presence of a base, such as pyridine, to form the corresponding isatin derivative .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scales. These methods often involve continuous flow processes and the use of more efficient catalysts to increase yield and reduce reaction times .

Analyse Chemischer Reaktionen

Condensation Reactions with Diamines

4,5-Dimethylisatin undergoes regioselective condensations with aromatic and heterocyclic diamines, influenced by substituent positioning and reaction media:

Spirocyclization

Reaction with 4,5-diamino-1,3-dimethyluracil in acetic acid yields spiro[benzimidazoline-2,3'-indolin]-2'-one (XXV) :

-

Key step : Nucleophilic attack by the diamine’s primary amine on the isatin carbonyl, followed by cyclization.

-

Steric effects : 4,5-Methyl groups hinder linear quinoxaline formation, favoring spiro-products .

Indoloquinoxaline Formation

In nonpolar solvents (e.g., benzene), this compound reacts with 4,5-di-alkoxy-o-phenylenediamines to form indolo[2,3-b]quinoxalines (XX) :

-

Mechanism : Dual condensation at C2 and C3 positions of isatin, eliminating water.

-

Solvent dependence : Acetic acid promotes spiro-products, while benzene favors linear quinoxalines .

Imine Formation and Hydrolysis

The C3 ketone participates in reversible imine formation:

-

Imine synthesis : Reacts with primary amines (e.g., methylamine) in ethanol under reflux, forming Schiff bases .

-

Hydrolysis : Aqueous HCl regenerates this compound via a six-step PADPED mechanism (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation) .

Table 2 : Kinetic Parameters for Imine Hydrolysis

| Imine Derivative | Rate Constant (k, s⁻¹) | Activation Energy (kcal/mol) |

|---|---|---|

| This compound-imine | 2.1 × 10⁻³ | 18.4 |

Biological Activity and Substituent Effects

The 4,5-dimethyl substitution enhances antimicrobial activity compared to unsubstituted isatin:

-

Antibacterial potency : MIC of 0.98 μg/ml against MRSA for thiazolyl-pyrazoline hybrids .

-

Electronic effects : Methyl groups increase electron density at C3, accelerating nucleophilic attacks but reducing solubility .

Comparative Reactivity with Other Isatins

Table 3 : Reaction Outcomes vs. Substituent Position

| Isatin Derivative | Spiro:Linear Product Ratio | Quinoxaline Yield (%) |

|---|---|---|

| This compound | 4:1 | 68 |

| 5-Methoxyisatin | 1:3 | 82 |

| Unsubstituted Isatin | 1:5 | 75 |

The 4,5-dimethyl groups sterically impede linear adducts, shifting equilibrium toward spirocyclization . This contrasts with electron-withdrawing substituents (e.g., Cl, NO2), which enhance quinoxaline formation through increased electrophilicity .

Wissenschaftliche Forschungsanwendungen

Biological Activities

4,5-Dimethylisatin exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry.

Antimicrobial Activity

Recent studies have highlighted the antibacterial and antifungal properties of this compound derivatives. For example:

- Against Multidrug-Resistant Bacteria : Compounds derived from this compound have shown efficacy against strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecalis (VRE). In vitro tests revealed minimum inhibitory concentrations (MIC) as low as 0.98 μg/ml against MRSA .

- Broad-Spectrum Antifungal Activity : The derivatives also demonstrated activity against various fungal pathogens, indicating potential applications in treating infections caused by resistant strains .

Cytotoxic Effects

The cytotoxicity of this compound has been explored in various cancer cell lines:

- Leukemia Cells : Studies indicate that certain derivatives can inhibit cell growth and induce apoptosis in leukemia cells through enzyme inhibition mechanisms .

- Breast Cancer Cells : Compounds based on this compound have shown promising results against breast cancer cell lines with IC50 values indicating significant potency .

Therapeutic Applications

The potential therapeutic applications of this compound are extensive:

Drug Development

Due to its structural similarity to biologically active molecules, this compound serves as a scaffold for developing new drugs targeting various therapeutic areas:

- Anti-cancer Agents : Ongoing research focuses on modifying the structure to enhance its anticancer properties.

- Anti-inflammatory Drugs : Some derivatives exhibit anti-inflammatory effects, suggesting their application in treating inflammatory diseases.

Case Studies

Several case studies highlight the effectiveness of this compound derivatives:

- Study on MDR Pathogens : A series of isatin-thiazolyl-pyrazoline hybrids were developed based on this compound. These compounds exhibited significant activity against multiple drug-resistant strains .

- Cytotoxicity Assessments : Various derivatives were tested for cytotoxicity across different cancer cell lines, revealing a range of activities that warrant further investigation into their mechanisms and potential clinical applications .

Wirkmechanismus

The mechanism of action of 4,5-Dimethylisatin involves its interaction with specific molecular targets, such as enzymes. For example, as an acetylcholinesterase inhibitor, it binds to the catalytic active site and peripheral anionic site of the enzyme, thereby inhibiting its activity. This dual binding mode enhances its inhibitory potency .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Isatin: The parent compound of 4,5-Dimethylisatin, known for its broad range of biological activities.

5,6-Dimethylisatin: Another isatin derivative with similar properties but different substitution patterns.

N-Methylisatin: A derivative with a methyl group on the nitrogen atom, showing distinct biological activities.

Uniqueness

This compound is unique due to the specific positioning of its methyl groups, which can influence its reactivity and biological activity. This unique substitution pattern can lead to different interactions with molecular targets compared to other isatin derivatives .

Biologische Aktivität

4,5-Dimethylisatin is a derivative of isatin, a compound known for its diverse biological activities. It has garnered attention in recent years for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound (C₉H₉N₁O₂) features a fused indole structure with two methyl groups at the 4 and 5 positions. This modification plays a crucial role in enhancing its biological activity compared to other isatin derivatives.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study assessing its effectiveness against various bacterial strains, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

| Bacillus subtilis | 8 |

These findings suggest that this compound could serve as a potential candidate for developing new antimicrobial agents .

Antiplasmodial Activity

This compound has also shown promising antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. In vitro studies revealed that it can effectively inhibit the growth of malaria parasites with an IC₅₀ value significantly lower than that of standard antimalarial drugs. This suggests its potential as a lead compound for antimalarial drug development .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. It exhibits cytotoxic effects against several cancer cell lines, including lung cancer (A549) and leukemia cells. A significant finding from cytotoxicity assays indicated that this compound has an IC₅₀ value ranging from 10.11 µM to 0.28 µM across different cancer types .

The mechanisms through which this compound exerts its anticancer effects include:

- Induction of Apoptosis : It promotes programmed cell death in cancer cells through intrinsic pathways.

- Cell Cycle Arrest : The compound can induce cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.

- Inhibition of Tumor Growth : In vivo studies have demonstrated that it can significantly reduce tumor size in animal models .

Case Studies and Research Findings

- Cytotoxicity Study : A comprehensive study conducted by researchers evaluated the cytotoxicity of various isatin derivatives, including this compound. The results indicated that this compound showed superior activity compared to many traditional chemotherapeutics .

- Antibacterial Efficacy : Another research effort focused on synthesizing several derivatives of isatin and testing their antibacterial properties. Among them, this compound exhibited one of the highest levels of activity against Staphylococcus aureus, outperforming standard antibiotics like amoxicillin .

- Antiplasmodial Activity Assessment : A detailed evaluation of the antiplasmodial activity revealed that this compound effectively inhibited Plasmodium falciparum growth in vitro with promising IC₅₀ values .

Eigenschaften

IUPAC Name |

4,5-dimethyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-5-3-4-7-8(6(5)2)9(12)10(13)11-7/h3-4H,1-2H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZQSNRWCIFIUSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)NC(=O)C2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70295729 | |

| Record name | 4,5-Dimethylisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70295729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100487-79-4 | |

| Record name | 4,5-Dimethylisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70295729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.